molecular formula C12H16N2O3 B4088756 N-(3-acetamidophenyl)-2-ethoxyacetamide

N-(3-acetamidophenyl)-2-ethoxyacetamide

Cat. No.: B4088756
M. Wt: 236.27 g/mol
InChI Key: RDXATEXBUUDOGS-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-ethoxyacetamide is an organic compound characterized by a phenylacetamide backbone with an acetamido (-NHCOCH₃) substituent at the 3-position of the phenyl ring and an ethoxy (-OCH₂CH₃) group attached to the adjacent carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological behavior.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-5-10(7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXATEXBUUDOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-ethoxyacetamide typically involves the reaction of 3-acetamidophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-acetamidophenol is replaced by the ethoxyacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The ethoxyacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted acetamides and ethoxyacetamides.

Scientific Research Applications

N-(3-acetamidophenyl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3-acetamido group in the target compound is critical for interactions with biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capacity. Analogs lacking this group, such as N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide , exhibit different activity profiles, often with reduced specificity. Electron-withdrawing groups (e.g., nitro in or trifluoromethoxy in ) enhance oxidative stability and receptor-binding affinity but may increase toxicity.

Role of Ethoxy vs. Other Alkoxy Groups :

  • The ethoxy group in the target compound balances solubility and membrane permeability. Compounds with smaller alkoxy groups (e.g., methoxy) exhibit faster metabolic clearance, while bulkier groups (e.g., propoxy) may hinder target access .

Antimicrobial and Anticancer Potential: Fluorinated analogs like N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide show pronounced antimicrobial and anticancer activity, attributed to fluorine’s electronegativity and metabolic resistance. Thiazole-containing analogs (e.g., N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide ) demonstrate broader-spectrum activity, suggesting the acetamido-ethoxy scaffold could be modified with heterocycles for enhanced efficacy.

Structural Complexity and Selectivity: The trifluoromethoxy substitution in and nitro groups in highlight how minor structural changes drastically alter target engagement. The target compound’s simpler structure may offer a favorable balance between activity and synthetic accessibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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